Sodium 5-formyl-2-methoxybenzenesulfonate

Vue d'ensemble

Description

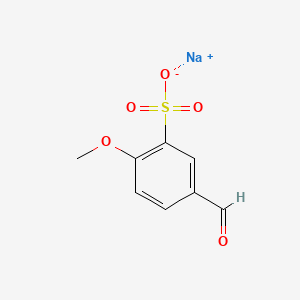

Sodium 5-formyl-2-methoxybenzenesulfonate, also known as benzenesulfonic acid, 5-formyl-2-methoxy-, sodium salt, is a chemical compound with the empirical formula C8H7O5S1Na1 and a molecular weight of 238.19 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-formyl-2-methoxybenzenesulfonate typically involves the sulfonation of 5-formyl-2-methoxybenzene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through controlled reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 5-formyl-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles like amines or alkoxides.

Major Products

Oxidation: 5-carboxy-2-methoxybenzenesulfonate.

Reduction: 5-hydroxymethyl-2-methoxybenzenesulfonate.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Sodium 5-formyl-2-methoxybenzenesulfonate serves as an important intermediate in organic synthesis. It is utilized in the following ways:

- Synthesis of Fluorescent Dyes : The compound is a precursor for synthesizing fluorescent brighteners such as CBS (fluorescent brightener 220). These brighteners are widely used in detergents and textiles to enhance the whiteness of fabrics by absorbing UV light and re-emitting it as visible blue light .

- Building Block for Other Compounds : It can be employed as a building block for various chemical reactions, including sulfonation and formylation processes. Its sulfonic acid group enhances solubility in water, making it a versatile reagent for further chemical transformations .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry:

- Drug Development : this compound can be used in the synthesis of bioactive molecules. Its aldehyde functional group allows for the formation of imines and other derivatives that may exhibit pharmacological activities .

- Anticancer Research : Research indicates that compounds with similar structures can exhibit anticancer properties. Investigations into derivatives of this compound could lead to the development of new therapeutic agents .

Material Science

In material science, this compound is being explored for its potential uses:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and solubility. This application is particularly relevant in developing advanced materials for coatings and adhesives .

- Nanotechnology : It may also play a role in the synthesis of nanoparticles or nanocomposites, where its functional groups can facilitate interactions with other materials, leading to novel applications in electronics or environmental remediation .

Case Study 1: Synthesis of Fluorescent Brighteners

A study demonstrated the use of this compound as a precursor in synthesizing fluorescent brighteners. The resulting compounds showed improved stability and performance in various detergent formulations, highlighting their effectiveness in enhancing fabric brightness under UV light exposure.

Case Study 2: Anticancer Activity Evaluation

In a series of pharmacological evaluations, derivatives synthesized from this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential applications in cancer therapy.

Mécanisme D'action

The mechanism of action of sodium 5-formyl-2-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The sulfonate group enhances the compound’s solubility and stability in aqueous solutions, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium benzenesulfonate: Lacks the formyl and methoxy groups, making it less reactive in certain chemical reactions.

Sodium 2-formylbenzenesulfonate: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.

Sodium 5-formyl-2-thienylboronic acid: Contains a boronic acid group instead of a sulfonate group, leading to different chemical properties.

Uniqueness

Sodium 5-formyl-2-methoxybenzenesulfonate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it a valuable compound in various research and industrial applications .

Activité Biologique

Sodium 5-formyl-2-methoxybenzenesulfonate is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications in biomedical research, and relevant case studies.

Chemical Structure and Properties

This compound features a formyl group and a methoxy group attached to a benzene ring, along with a sulfonate moiety. This unique structure enhances its solubility in biological systems and allows for interactions with various biological targets. The compound's chemical formula is CHNaOS, and its molecular weight is approximately 232.23 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition : The sulfonate group may enhance the compound's ability to interact with enzymes, possibly inhibiting their activity. This interaction could alter metabolic pathways within cells .

- Cellular Interaction : The compound's structural features allow it to bind to proteins and other biomolecules, influencing cellular processes such as signal transduction and gene expression.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. In vitro assays showed that the compound effectively reduced oxidative damage in cultured cells, suggesting its potential as a protective agent against oxidative stress-related diseases.

Anticancer Activity

A study examining the effects of this compound on cancer cell lines revealed promising results. The compound inhibited cell proliferation in various cancer types, including gastric and lung cancer cells, while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Significant inhibition of growth |

| H358 (Lung Cancer) | 20 | Induced apoptosis |

| GES-1 (Normal Cells) | >50 | Minimal effect |

Mechanistic Studies

Mechanistic studies have elucidated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Applications in Biomedical Research

This compound is being explored for various applications in biomedical research:

- Drug Development : Its unique properties make it a candidate for developing new drugs aimed at treating oxidative stress-related conditions and cancers.

- Nanoparticle Modification : The compound can be utilized in modifying nanoparticles to enhance their biocompatibility and therapeutic efficacy against parasitic infections.

Propriétés

Numéro CAS |

5393-59-9 |

|---|---|

Formule moléculaire |

C8H8NaO5S |

Poids moléculaire |

239.20 g/mol |

Nom IUPAC |

sodium;5-formyl-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12); |

Clé InChI |

RXHQZEGVZGETFZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5393-59-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.